N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional group modifications: Introduction of the hexyl group, hydroxyl group, and oxo group through various organic reactions such as alkylation, oxidation, and reduction.
Amide formation: The final step involves the reaction of the quinoline derivative with 5-chloro-2-methoxybenzoic acid to form the amide bond.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents and catalysts: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of purification techniques: such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Halogenation or alkylation at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine, chloroquine, and quinacrine.
Carboxylic acid derivatives: Such as salicylic acid and benzoic acid.
Amide derivatives: Such as acetanilide and benzamide.
Uniqueness
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CL-2-MEO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H25ClN2O4 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-5-8-13-26-18-10-7-6-9-16(18)21(27)20(23(26)29)22(28)25-17-14-15(24)11-12-19(17)30-2/h6-7,9-12,14,27H,3-5,8,13H2,1-2H3,(H,25,28) |
InChI Key |
HCHGETSNGZVTKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O |
Origin of Product |
United States |
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